(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene is a chemical compound that features a trifluoromethoxy group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a butanol derivative. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a trifluoromethoxy group is introduced to a suitable precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-(trifluoromethoxy)butan-2-ol may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2R,3R)-3-(trifluoromethoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors, thereby modulating biological processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-(trifluoromethoxy)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
(2R,3R)-3-(trifluoromethoxy)butan-2-one: Ketone derivative with different reactivity.
(2R,3R)-3-(trifluoromethoxy)butan-2-amine: Amine derivative with potential biological activity.
Uniqueness
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is unique due to the specific positioning of the trifluoromethoxy group and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H17F3O2 |
---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1 |
InChI-Schlüssel |
PKJOIDNKAPHIIL-WKUSAUFCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O |
Kanonische SMILES |
CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.